3-Benzoxazolinecarboxylic acid, 5-chloro-2-oxo-, ethyl ester
CAS No.: 24963-24-4
Cat. No.: VC15459604
Molecular Formula: C10H8ClNO4
Molecular Weight: 241.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24963-24-4 |
|---|---|
| Molecular Formula | C10H8ClNO4 |
| Molecular Weight | 241.63 g/mol |
| IUPAC Name | ethyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate |
| Standard InChI | InChI=1S/C10H8ClNO4/c1-2-15-9(13)12-7-5-6(11)3-4-8(7)16-10(12)14/h3-5H,2H2,1H3 |
| Standard InChI Key | PXGIZDAJJVNROD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1C2=C(C=CC(=C2)Cl)OC1=O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure (Fig. 1) comprises a benzoxazole scaffold—a benzene ring fused to an oxazole moiety containing oxygen and nitrogen atoms. Key functional groups include:
-
Chloro group (-Cl) at the 5-position, enhancing electrophilicity.
-
Ethyl ester (-COOEt) at the 3-carboxylic acid position, influencing solubility and reactivity.
Table 1: Molecular Properties of 3-Benzoxazolinecarboxylic Acid, 5-Chloro-2-Oxo-, Ethyl Ester
| Property | Value |
|---|---|
| CAS Registry Number | 24963-24-4 |
| Molecular Formula | C₁₀H₈ClNO₄ |
| Molecular Weight | 241.63 g/mol |
| IUPAC Name | Ethyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate |
| SMILES | CCOC(=O)N1C2=C(C=CC(=C2)Cl)OC1=O |
| InChI Key | PXGIZDAJJVNROD-UHFFFAOYSA-N |
The chloro group’s position ortho to the oxazole ring’s nitrogen atom creates electronic asymmetry, facilitating regioselective reactions.
Physicochemical Characteristics
-
Solubility: Limited aqueous solubility due to the hydrophobic benzoxazole core; soluble in polar organic solvents (e.g., DMSO, ethanol).
-
Stability: Stable under ambient conditions but susceptible to hydrolysis under acidic or basic conditions, particularly at the ester moiety.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis typically involves cyclocondensation of o-aminophenol derivatives with chloroacetic acid or its esters. A representative protocol (Scheme 1) includes:
-
Cyclization: Reaction of 5-chloro-2-aminophenol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form the benzoxazole ring.
-
Esterification: Subsequent acylation at the 3-position using ethyl chloroformate.
Table 2: Optimal Reaction Conditions
| Parameter | Condition |
|---|---|
| Temperature | 80–100°C |
| Solvent | Dimethylformamide (DMF) |
| Catalyst | Potassium carbonate |
| Reaction Time | 6–8 hours |
These conditions yield moderate to high purity (70–85%).
Mechanistic Insights
The chloro group’s electron-withdrawing nature activates the benzoxazole ring toward nucleophilic attack. For instance, in ester hydrolysis:
-
Acidic Conditions: Protonation of the ester carbonyl facilitates nucleophilic water attack, yielding the carboxylic acid.
-
Basic Conditions: Hydroxide ion directly cleaves the ester, forming the carboxylate salt.
Such reactivity enables derivatization for drug discovery, where the ester serves as a protecting group.
Applications in Medicinal Chemistry and Organic Synthesis
Synthetic Utility
-
Heterocyclic Scaffold: Serves as a building block for synthesizing fused heterocycles (e.g., benzoxazolo-quinazolines).
-
Cross-Coupling Reactions: Participates in Suzuki-Miyaura couplings at the chloro-substituted position, enabling aryl-aryl bond formation.
| Parameter | Value |
|---|---|
| Test Species | Mouse (Rodent) |
| Route | Intraperitoneal |
| LD₅₀ | >1 g/kg |
| Observed Effects | Lethality only |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume